![molecular formula C17H21NO4 B3071306 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1009523-76-5](/img/structure/B3071306.png)
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, such as halichlorine and pinnaic acid, has been a research focus in recent years . These compounds, which bear a 6-azaspiro[4.5]decane skeleton, have been synthesized using various methods, especially asymmetric synthesis strategies . The synthesis route often starts from simple reactions and involves the construction of key intermediates .Molecular Structure Analysis
The molecular structure of 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is complex, as suggested by its name . The compound belongs to the class of cycloalkanes, which are characterized by rings of carbon atoms . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
The chemical reactions involving 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be understood in the context of nucleophilic acyl substitution reactions . These reactions involve the replacement of a leaving group by a stronger nucleophile . The reactions of carboxylic acids, such as the conversion into acid chlorides, anhydrides, esters, and amides, can all be achieved through nucleophilic acyl substitution reactions .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
N-decanal participates in various chemical reactions, including decarboxylation and cyclization processes. Chemists use it as a building block to create more complex molecules. For instance, it has been employed in asymmetric total synthesis strategies for alkaloids with similar spiro[4.5]decane skeletons .
Photoredox Catalysis and Radical Chemistry
Recent research has combined photoredox catalysis and copper catalysis to achieve radical 1,4-carbocyanations of 1,3-enynes. Alkyl N-hydroxyphthalimide esters, which can be derived from N-decanal, serve as radical precursors in this innovative protocol . Such reactions have broad substrate scope and functional group tolerance.
Propiedades
IUPAC Name |
4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(11-13-7-3-1-4-8-13)18-14(16(20)21)12-22-17(18)9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNXLGHGCMWYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



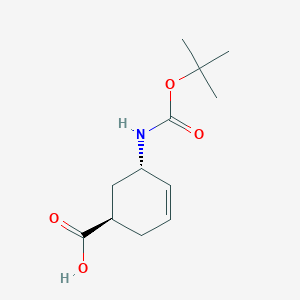
![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)
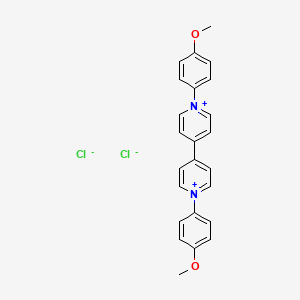

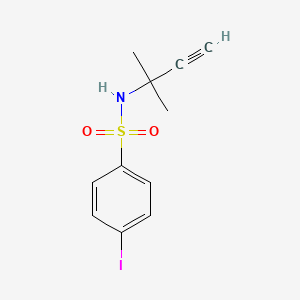

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)

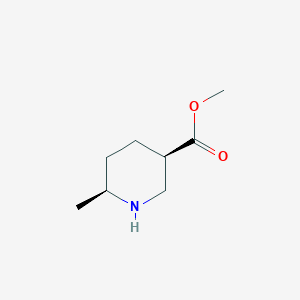
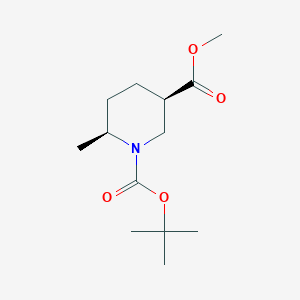

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)

